1,3-Dioxo-2-isoindolineethanesulfonate

Description

Overview of Microbial Organosulfonate Assimilation Pathways

Microorganisms have evolved sophisticated pathways to utilize organosulfonates, which are organic compounds containing a sulfonate group (-SO₃⁻) bonded to a carbon atom. These pathways are critical for obtaining sulfur, an essential element for growth. Bacteria can cleave the stable carbon-sulfur (C-S) bond through various enzymatic mechanisms, which can be broadly categorized as oxygen-dependent and oxygen-independent.

Aerobic bacteria often employ monooxygenases to break the C-S bond. acs.orgmdpi.com For instance, the α-ketoglutarate-dependent taurine (B1682933) dioxygenase and various FMNH₂-dependent monooxygenases are key enzymes in the desulfonation of both aliphatic and aromatic sulfonates. acs.org In these pathways, the sulfonate is oxidized, leading to the release of sulfite (B76179) (SO₃²⁻), which is then readily oxidized to sulfate (B86663) (SO₄²⁻) and assimilated by the cell.

In anaerobic environments, different strategies are employed, often involving glycyl radical enzymes (GREs). nih.govmdpi.comresearchgate.net These enzymes catalyze the cleavage of the C-S bond through a radical-based mechanism that does not require molecular oxygen. nih.govmdpi.com This is particularly important in environments like the human gut microbiome, where anaerobic bacteria degrade sulfonates, contributing to the production of hydrogen sulfide (B99878) (H₂S). nih.govmdpi.com

The regulation of these pathways is tightly controlled. In many bacteria, the expression of sulfonatase and sulfatase enzymes is repressed in the presence of more easily accessible sulfur sources like sulfate. acs.orgnih.gov This regulation is often mediated by proteins such as the LysR-type regulator CysB. acs.orgnih.gov

Significance of Sulfonate Utilization in Environmental Sulfur Cycling

Sulfonates and sulfate esters are ubiquitous in the environment, constituting a significant portion of the organic sulfur in aerobic soils. acs.orgnih.gov The microbial degradation of these compounds is a cornerstone of the global sulfur cycle, facilitating the conversion of organic sulfur back into inorganic forms that can be used by plants and other organisms. nih.gov

This process, known as mineralization, is vital for sulfur bioavailability. nih.gov Microorganisms that can desulfonate organic compounds play the role of primary decomposers, ensuring that sulfur does not become a limiting nutrient in terrestrial and aquatic ecosystems. nih.gov The cleavage of the C-S bond in sulfonates releases sulfur as sulfite, which is then available for assimilation by a wide range of organisms.

Furthermore, the microbial metabolism of xenobiotic sulfonates, such as linear alkylbenzene sulfonates (LAS) found in detergents, is crucial for bioremediation. Bacterial communities can completely biodegrade these pollutants, preventing their accumulation in the environment. This highlights the metabolic versatility of microorganisms and their essential role in mitigating the impact of anthropogenic chemical pollution.

Historical Perspective on the Discovery of 1,3-Dioxo-2-isoindolineethanesulfonate as a Metabolite

There is no specific scientific literature available that documents the discovery of this compound as a natural metabolite in any biological system. Research into the microbial degradation of structurally similar compounds, such as phthalates (the core structure of phthalimide), indicates that microorganisms typically hydrolyze the ester or imide bonds first. Aerobic pathways often proceed by introducing hydroxyl groups into the aromatic ring, followed by ring cleavage. Anaerobic degradation, in contrast, may involve the formation of a thioester with coenzyme A before decarboxylation.

Given this, it is plausible that this compound could appear as an intermediate in the biodegradation of a more complex parent compound containing the N-ethanesulfonate phthalimide (B116566) structure. However, without direct observational data from metabolic studies, its role remains hypothetical. The compound itself is more commonly associated with chemical synthesis rather than as a product of microbial metabolism.

Data Tables

Table 1: Key Enzyme Classes in Microbial Sulfonate Assimilation

| Enzyme Class | Catalytic Mechanism | Environment | Example Substrates | Reference |

| FMNH₂-dependent Monooxygenases | Oxygen-dependent C-S bond cleavage | Aerobic | Aromatic and Aliphatic Sulfonates | acs.orgmdpi.com |

| α-ketoglutarate-dependent Dioxygenases | Oxygen-dependent C-S bond cleavage | Aerobic | Taurine | acs.org |

| Glycyl Radical Enzymes (GREs) | Oxygen-independent C-S bond cleavage via free radicals | Anaerobic | Dihydroxypropanesulfonate | nih.govmdpi.com |

Table 2: Structurally Related Compounds and Their Metabolic Context

| Compound Class | Core Structure | Known Metabolic Fate | Key Processes |

| Phthalates | Benzene dicarboxylic acid | Microbial degradation (aerobic and anaerobic) | Hydroxylation, ring cleavage, decarboxylation |

| Linear Alkylbenzene Sulfonates (LAS) | Substituted benzenesulfonate | Complete mineralization by bacterial communities | Desulfonation, side-chain degradation |

| Taurine | 2-Aminoethanesulfonic acid | Assimilation as a sulfur and carbon source | Desulfonation by taurine dioxygenase |

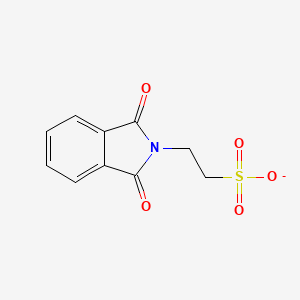

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5S/c12-9-7-3-1-2-4-8(7)10(13)11(9)5-6-17(14,15)16/h1-4H,5-6H2,(H,14,15,16)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLVEXPADWBUAC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NO5S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Transformation Pathways of 1,3 Dioxo 2 Isoindolineethanesulfonate

Alpha-Ketoglutarate-Dependent Taurine (B1682933) Dioxygenase (TauD)-Mediated Desulfonation

The TauD enzyme, an alpha-ketoglutarate-dependent dioxygenase, is a critical component in the microbial sulfur utilization pathway. It is known to catalyze the cleavage of the carbon-sulfur bond in a variety of sulfonated compounds, including 1,3-Dioxo-2-isoindolineethanesulfonate.

Substrate Specificity within the TauD Enzyme Family

The TauD enzyme from Escherichia coli exhibits a degree of substrate flexibility. While its primary substrate is taurine, it can also process other sulfonated molecules. uniprot.orgnih.gov Research has demonstrated that this compound is among the alternative substrates that can be desulfonated by this enzyme at a significant rate. uniprot.orgnih.gov This broader specificity allows organisms possessing TauD to utilize a wider range of organosulfonates as a source of sulfur, particularly under conditions of sulfate (B86663) starvation. uniprot.org

| Substrate | Km (µM) | Relative Activity |

|---|---|---|

| Taurine | 55 | High |

| Pentanesulfonic acid | - | Significant |

| 3-(N-morpholino)propanesulfonic acid | - | Significant |

| This compound | - | Significant |

Data derived from Eichhorn et al. (1997).

Catalytic Mechanism of Carbon-Sulfur Bond Cleavage by TauD

The catalytic cycle of TauD involves a series of coordinated steps initiated by the binding of α-ketoglutarate and the subsequent binding of the primary substrate, such as taurine or, in this case, this compound, to the iron center in the active site. researchgate.net The binding of molecular oxygen triggers the oxidative decarboxylation of α-ketoglutarate to succinate (B1194679) and CO2. asm.org This process generates a highly reactive iron(IV)-oxo species. This potent oxidizing agent then abstracts a hydrogen atom from the carbon adjacent to the sulfonate group of the substrate. jasulib.org.kg The resulting substrate radical undergoes hydroxylation, leading to an unstable intermediate that spontaneously decomposes, cleaving the carbon-sulfur bond and releasing sulfite (B76179). nih.gov

Role of Co-factors in TauD Enzymatic Activity (e.g., Fe(II), α-Ketoglutarate, Ascorbate)

The catalytic function of TauD is critically dependent on several co-factors.

Fe(II): A non-heme ferrous iron (Fe(II)) atom is located in the active site and is essential for catalysis. uniprot.org It coordinates with the substrates and molecular oxygen, facilitating the electron transfer reactions necessary for oxygen activation. researchgate.net The iron is typically coordinated by a facial triad (B1167595) of two histidine and one aspartate residue. researchgate.net

α-Ketoglutarate: This co-substrate is absolutely required for the enzymatic reaction. uniprot.orgnih.gov Its oxidative decarboxylation is coupled to the hydroxylation of the primary substrate and is the driving force for the formation of the high-energy iron(IV)-oxo intermediate. asm.orgwikipedia.org

Ascorbate (B8700270): While not always strictly necessary, ascorbate often stimulates the reaction. uniprot.orgnih.gov It is thought to act as a reducing agent, ensuring that the iron in the active site remains in the catalytically active Fe(II) state.

Structural Biology of TauD and Active Site Dynamics

The crystal structure of TauD reveals a tertiary structure and fold characteristic of the Fe(II)/α-ketoglutarate-dependent oxygenase superfamily. nih.govuniprot.org The active site is located within a deep cleft, where the Fe(II) is coordinated by specific amino acid residues. Upon substrate binding, conformational changes occur that enclose the active site, shielding the reactive intermediates from the solvent. uniprot.org The binding of taurine and α-ketoglutarate to the Fe(II) center is a cooperative process that increases the thermal stability of the enzyme. researchgate.net The specific architecture of the active site governs the enzyme's substrate preference, enabling it to select for tetrahedral substrate anions like sulfonates. nih.gov

Alkanesulfonate Monooxygenase (SsuD)-Mediated Desulfonation

Another key enzyme capable of desulfonating a broad range of sulfonated compounds is the FMN-dependent alkanesulfonate monooxygenase, SsuD. This enzyme is part of the two-component Ssu system, which also includes an FMN reductase (SsuE).

Substrate Specificity of SsuD for Sulfonated Compounds

The SsuD enzyme from Escherichia coli is known for its broad substrate specificity, enabling it to act on a wide variety of alkanesulfonates. Its activity is not limited to simple linear alkanesulfonates (from C2 to C10) but also extends to substituted ethanesulfonic acids and even sulfonated buffer compounds. nih.gov Crucially, this compound has been identified as a substrate for SsuD, with specific kinetic parameters determined for the E. coli enzyme. This demonstrates a direct enzymatic pathway for the desulfonation of this compound by the Ssu system.

| Substrate | Km (µM) | Vmax (µmol/min/mg) |

|---|---|---|

| Decanesulfonate | 35 | 1.4 |

| Octanesulfonate | 44 | 1.6 |

| Hexanesulfonate | 95 | - |

| This compound | 114 | 4.1 |

| 2-(4-pyridyl)ethanesulfonate | 139 | 3.8 |

| Pentanesulfonate | 189 | - |

| N-phenyltaurine | 237 | - |

| 4-Phenyl-1-butanesulfonate | 110 | - |

| Butanesulfonate | 870 | - |

| MOPS | 617 | - |

| PIPES | 1110 | - |

Data sourced from UniProt entry P80645.

Proposed Mechanistic Steps of SsuD Catalysis

The catalytic cycle of SsuD involves a series of ordered steps initiated by the binding of the reduced flavin mononucleotide (FMNH₂) cofactor. This is followed by the binding of molecular oxygen and the alkanesulfonate substrate, in this case, this compound. While the precise mechanism for this specific substrate has not been empirically detailed, a proposed pathway can be elucidated from extensive studies on other alkanesulfonates.

The reaction is initiated by the attack of O₂ on the reduced flavin, forming a highly reactive C4a-(hydro)peroxyflavin intermediate. This intermediate is a powerful oxidizing agent and is central to the catalytic activity of SsuD. The subsequent step is the hydroxylation of the α-carbon of the sulfonate substrate. This hydroxylation is thought to proceed via a nucleophilic attack of the distal oxygen of the peroxyflavin on the α-carbon of the substrate.

This hydroxylation event results in the formation of an unstable α-hydroxyalkanesulfonate intermediate. This intermediate then spontaneously decomposes, leading to the cleavage of the C-S bond and the release of sulfite (SO₃²⁻) and the corresponding aldehyde, in this instance, 2-(1,3-dioxoisoindolin-2-yl)acetaldehyde. The flavin cofactor is regenerated in its oxidized form (FMN) and can then be reduced again by the partner reductase SsuE to complete the catalytic cycle.

Co-factor Requirements for SsuD Activity (e.g., FMNH₂)

The activity of SsuD is strictly dependent on the presence of the reduced flavin mononucleotide, FMNH₂. uniprot.org This cofactor is supplied by a partner FMN reductase, SsuE, which utilizes NAD(P)H as a reducing agent. The binding of FMNH₂ to SsuD is a prerequisite for the subsequent binding of the alkanesulfonate substrate and molecular oxygen. The enzyme exhibits a clear preference for the reduced form of the flavin, with studies on similar enzymes showing a significantly higher binding affinity for FMNH₂ compared to its oxidized form, FMN. The binding of FMNH₂ induces conformational changes in the active site of SsuD, which are necessary to create a favorable environment for the binding of the substrate and the subsequent catalytic reaction.

Structural Insights into SsuD-Substrate Interactions

The crystal structure of Escherichia coli SsuD reveals a homotetrameric arrangement, with each subunit possessing a TIM-barrel fold. nih.gov The active site is located within a pocket of this structure. nih.gov While a crystal structure of SsuD in complex with this compound is not available, studies with other alkanesulfonates provide valuable insights into substrate binding.

The active site of SsuD contains a number of conserved amino acid residues that are crucial for substrate binding and catalysis. These residues are thought to interact with the sulfonate group of the substrate through hydrogen bonding and electrostatic interactions. The bulky phthalimide (B116566) group of this compound would likely be accommodated in a more hydrophobic region of the active site pocket. Molecular dynamics simulations with other substrates have suggested that the length and structure of the alkyl chain of the alkanesulfonate can influence the stability of the substrate within the active site, which in turn affects the efficiency of the desulfonation reaction. nih.govacs.org For catalysis to occur, the substrate must be positioned correctly relative to the reactive C4a-(hydro)peroxyflavin intermediate.

Comparative Analysis of TauD and SsuD Desulfonation Mechanisms

While both SsuD and TauD are involved in the desulfonation of organosulfonates, they employ distinct catalytic mechanisms and exhibit different substrate specificities.

| Feature | SsuD | TauD |

| Enzyme Class | FMNH₂-dependent monooxygenase | α-ketoglutarate-dependent dioxygenase |

| Cofactors | FMNH₂, O₂ | Fe(II), α-ketoglutarate, O₂ |

| Mechanism | Hydroxylation of the α-carbon leading to C-S bond cleavage | Direct oxidation of the α-carbon |

| Substrate Specificity | Broad range of linear and substituted alkanesulfonates | Primarily taurine and closely related analogs |

SsuD, as an FMNH₂-dependent monooxygenase, utilizes a reduced flavin to activate molecular oxygen. In contrast, TauD is a non-heme iron(II) and α-ketoglutarate-dependent dioxygenase. The catalytic mechanism of TauD involves the binding of Fe(II), α-ketoglutarate, and the substrate (typically taurine) to the active site. Molecular oxygen then binds to the iron center, leading to the oxidative decarboxylation of α-ketoglutarate and the formation of a high-valent iron(IV)-oxo species. This powerful oxidant then abstracts a hydrogen atom from the α-carbon of taurine, leading to hydroxylation and subsequent C-S bond cleavage.

In terms of substrate specificity, SsuD has a broader substrate range, being capable of desulfonating a variety of linear and branched alkanesulfonates, including those with bulky substituents. uniprot.org TauD, on the other hand, is more specific for taurine (2-aminoethanesulfonate) and its close structural analogs. This difference in substrate specificity is a reflection of the distinct architectures of their respective active sites.

Cellular Uptake and Transport Systems for 1,3 Dioxo 2 Isoindolineethanesulfonate

ATP-Binding Cassette (ABC) Transporter Systems

ABC transporters are a large and diverse superfamily of membrane proteins that utilize the energy of ATP hydrolysis to move substrates across cellular membranes. In bacteria, these systems are typically involved in the import of nutrients. The transport of sulfonated compounds is essential for sulfur acquisition in many bacteria, especially under conditions of sulfate (B86663) starvation. In Escherichia coli, two primary ABC transporter systems have been identified for the uptake of alkanesulfonates: the TauABC system, primarily associated with taurine (B1682933) transport, and the SsuABC system, which transports a broader range of alkanesulfonates.

The TauABC transporter system in E. coli is encoded by the tauABC genes. While it is primarily known for its high affinity for taurine (2-aminoethanesulfonate), it has been shown to transport other sulfonated compounds as well. Research involving deletion analysis of the tauABC and ssuABC genes in E. coli has demonstrated that 1,3-Dioxo-2-isoindolineethanesulfonate is a substrate for the TauABC transporter. nih.gov This indicates that despite its structural differences from taurine, this compound can be recognized and transported by this system. The specificity of the TauABC system is largely determined by its periplasmic substrate-binding protein (SBP), TauA. The binding of a substrate to TauA induces a conformational change that allows it to interact with the transmembrane components (TauB and TauC), initiating the ATP-dependent translocation of the substrate into the cytoplasm. nih.gov

The SsuABC transporter system, encoded by the ssuABC genes, is known for its broad substrate specificity, enabling E. coli to utilize a wide variety of alkanesulfonates as a sulfur source. nih.gov Similar to the TauABC system, the specificity of the SsuABC transporter is dictated by its periplasmic SBP, SsuA. Studies have confirmed that this compound is also transported by the SsuABC system. nih.gov The ability of both the TauABC and SsuABC systems to transport this compound suggests some degree of flexibility in the substrate-binding pockets of their respective SBPs.

The dual transport capability for this compound is highlighted in studies of E. coli mutants. Strains with a functional TauABC system but a deleted SsuABC system, and vice versa, were both able to grow when this compound was provided as the sole sulfur source, confirming that either transporter is sufficient for its uptake. nih.gov

Transport of this compound by E. coli ABC Transporter Systems

| E. coli Strain Genotype | Functional Transporter System(s) | Growth on this compound |

|---|---|---|

| Wild-Type | TauABC and SsuABC | +++ |

| ΔssuABC | TauABC | +++ |

| ΔtauABC | SsuABC | +++ |

| ΔtauABC ΔssuABC | None | - |

Table 1. Growth of E. coli strains with different ABC transporter genotypes on minimal medium with this compound as the sole sulfur source. Growth is indicated as high (+++) or no growth (-). Data is based on findings from deletion analysis of E. coli taurine and alkanesulfonate transport systems. nih.gov

Molecular Mechanisms of Sulfonate Transport Across Microbial Membranes

The transport of sulfonates like this compound across the microbial inner membrane by ABC transporters is a multi-step process driven by ATP hydrolysis. The general mechanism can be broken down into the following key stages:

Substrate Binding: The process begins in the periplasm, where the substrate, this compound, encounters the SBP (either TauA or SsuA). The high affinity and specificity of the SBP for its substrate are crucial for the initial recognition. The binding of the substrate into a specific pocket within the SBP induces a significant conformational change, often described as a "Venus flytrap" mechanism, where two domains of the SBP close around the substrate. nih.gov This closed, substrate-bound conformation is essential for the SBP to interact with the transporter's membrane-spanning domains. youtube.com

Interaction with the Transmembrane Complex: The substrate-loaded SBP then docks onto the periplasmic side of the transmembrane domain (TMD) complex (TauBC or SsuBC). This interaction signals the presence of the substrate to the intracellular nucleotide-binding domains (NBDs).

ATP Binding and Conformational Change: The binding of the SBP-substrate complex to the TMDs promotes the binding of two ATP molecules to the NBDs at the cytoplasmic face of the membrane. The binding of ATP induces a conformational change in the NBDs, causing them to dimerize. This dimerization is transmitted through the TMDs, causing them to reorient from an inward-facing conformation to an outward-facing conformation. nih.gov

Substrate Translocation and Release: The outward-facing conformation of the TMDs creates a translocation pathway across the membrane and releases the substrate from the SBP into this channel. The substrate then moves through the channel and is released into the cytoplasm.

ATP Hydrolysis and Resetting the Transporter: Following substrate release, the ATP molecules are hydrolyzed to ADP and inorganic phosphate (B84403) (Pi). This hydrolysis leads to the dissociation of the NBD dimer and the release of ADP and Pi. The energy released from ATP hydrolysis drives the transporter back to its inward-facing conformation, ready to initiate another transport cycle. nih.gov

For this compound, the specific molecular interactions within the binding pockets of TauA and SsuA would involve hydrogen bonds and electrostatic interactions with the sulfonate group, and likely hydrophobic or van der Waals interactions with the isoindoline (B1297411) ring structure.

Investigation of Hybrid Transporter Functionality

The existence of two distinct yet partially redundant transport systems for sulfonates in E. coli raises questions about the potential for functional interchangeability or the creation of hybrid transporters. Research has explored whether components of the TauABC and SsuABC systems can be swapped to create functional chimeric transporters.

Studies involving the construction of multiple deletion mutants in E. coli have shown that the individual components of the TauABC and SsuABC transport systems are not functionally exchangeable. asm.org For instance, a mutant strain engineered to possess the SBP of one system (e.g., TauA) and the transmembrane and ATP-binding components of the other system (e.g., SsuB and SsuC) was unable to transport sulfonates that are substrates for both parent systems. asm.org This lack of functionality indicates that the specific protein-protein interactions between the SBP and its cognate TMD complex are highly co-evolved and essential for signal transduction and the conformational changes required for transport.

While functional hybrids between the native TauABC and SsuABC systems have not been demonstrated, the concept of creating hybrid ABC transporters by swapping components has been successfully applied to other systems. For example, in Bacillus subtilis, the substrate specificity of an ABC transporter for osmoprotectants was synthetically switched by exchanging the SBP-encoding region of one transporter operon with that of another. nih.gov This resulted in a hybrid transporter that recognized the substrates of the donor SBP. Such studies highlight that while the SBP is the primary determinant of substrate specificity, its productive interaction with the membrane-embedded components is a critical and highly specific aspect of transporter function. The inability to form functional hybrids between the TauABC and SsuABC systems underscores the stringent structural and functional constraints required for their operation.

Regulation of 1,3 Dioxo 2 Isoindolineethanesulfonate Metabolic Gene Expression

Transcriptional Control of the tauABCD Gene Cluster

The tauABCD gene cluster is essential for the utilization of taurine (B1682933) (2-aminoethanesulfonate) as a sulfur source in various bacteria, including Escherichia coli. nih.gov The expression of this operon is tightly controlled at the transcriptional level to ensure that the energetically expensive process of scavenging sulfur from sulfonates is only initiated when preferred sulfur sources, like sulfate (B86663), are unavailable.

The products of the tauABCD genes have distinct functions in taurine metabolism. The TauA protein is a periplasmic binding protein, while TauB and TauC form an ATP-binding cassette (ABC) transporter responsible for taurine uptake into the cytoplasm. nih.govresearchgate.net The TauD protein is an α-ketoglutarate-dependent dioxygenase that catalyzes the cleavage of the carbon-sulfur bond in taurine, releasing sulfite (B76179), which can then be assimilated into cysteine. nih.gov

The primary transcriptional activator of the tau operon is the CysB protein, a member of the LysR-type transcriptional regulator (LTTR) family. nih.gov CysB, in conjunction with the inducer N-acetylserine, binds to specific DNA sequences in the promoter region of the tauA gene, initiating transcription of the entire operon. This activation, however, is contingent on the absence of sulfate. When sulfate is present, it is readily converted to cysteine, which serves as the primary sulfur source and signals the repression of the cysteine regulon, including the tauABCD genes.

In some bacteria, such as Rhodobacter capsulatus, a different regulatory system is in place. Here, the GntR-like regulator TauR activates the expression of taurine utilization genes in the presence of taurine, and this activation is not inhibited by sulfate. nih.gov This indicates a diversity in the regulatory mechanisms governing taurine metabolism across different bacterial species.

| Gene | Protein Product | Putative Function |

| tauA | TauA | Periplasmic taurine-binding protein |

| tauB | TauB | ABC transporter (ATP-binding protein) |

| tauC | TauC | ABC transporter (membrane protein) |

| tauD | TauD | Taurine dioxygenase (C-S bond cleavage) |

Inducers and Repressors of Sulfonate-Utilizing Gene Systems

The expression of sulfonate-utilizing gene systems is governed by a balance of inducing and repressing signals that reflect the sulfur status of the cell.

Inducers: The primary inducing condition for both the tau and ssu gene systems is sulfur starvation. In the absence of readily available sulfur sources like sulfate or cysteine, the cell activates pathways to scavenge sulfur from alternative sources. For the CysB-regulated systems, N-acetylserine acts as an essential co-inducer. N-acetylserine is a precursor in the cysteine biosynthetic pathway, and its accumulation signals a demand for sulfur. In the case of the ssu operon, the specific inducer that interacts with the Cbl regulator has not been definitively identified, but it is clear that its activity is triggered by sulfur limitation.

Repressors: The main repressor of sulfonate utilization genes is the presence of a preferred sulfur source. Sulfate and its metabolic product, cysteine, are potent repressors. High intracellular concentrations of these compounds signal sulfur sufficiency, leading to the inactivation of transcriptional activators like CysB and Cbl, thereby shutting down the transcription of the tau and ssu operons. This repression is a key mechanism for conserving cellular energy, as the expression of these transport and enzymatic systems is metabolically costly. In some bacteria, DeoR-type transcriptional regulators, such as SugR, have been shown to act as repressors for genes involved in sugar transport, and similar mechanisms may exist for the regulation of sulfonate metabolism. nih.gov

| Regulatory Factor | Type | Role in Sulfonate Metabolism | Gene Cluster(s) Affected |

| CysB | Activator | Induces transcription in response to sulfur demand. | tauABCD |

| Cbl | Activator | Induces transcription under sulfate starvation. | ssuEADCB |

| N-acetylserine | Co-inducer | Signals the need for sulfur for cysteine synthesis. | tauABCD (with CysB) |

| Sulfate/Cysteine | Repressor | Signals sulfur sufficiency, leading to repression. | tauABCD, ssuEADCB |

Adaptation of Microbial Metabolism to Sulfate Starvation Conditions

Microorganisms have evolved sophisticated strategies to adapt their metabolism to conditions of sulfate starvation. frontiersin.orgnih.gov These adaptations are crucial for survival in environments where sulfur availability is limited. osti.gov The response to sulfate starvation is a global physiological change that involves the modulation of numerous genes. nih.gov

Upon sensing sulfate limitation, bacteria initiate a "sulfate starvation response." This response is characterized by the upregulation of genes involved in the transport and assimilation of alternative sulfur sources, including sulfonates, sulfate esters, and sulfur-containing amino acids. nih.gov Key components of this adaptive response include:

Induction of High-Affinity Transporters: Bacteria express high-affinity transport systems to scavenge even trace amounts of sulfate from the environment.

Activation of Alternative Sulfur Utilization Pathways: Gene clusters like tauABCD and ssuEADCB are expressed to enable the use of organosulfur compounds.

Metabolic Reprogramming: The cell may alter its metabolic fluxes to conserve sulfur-containing metabolites. This can include changes in the synthesis of sulfur-containing amino acids and cofactors.

Changes in Gene Expression: The transcriptional landscape of the cell is significantly altered, with a large number of genes being either up- or downregulated. nih.gov This reprogramming is often controlled by global regulatory proteins, such as sigma factors, which can redirect RNA polymerase to transcribe genes necessary for survival under stress conditions. microbiologyresearch.org

The adaptation to sulfate starvation is a dynamic process that allows microbial populations to thrive in fluctuating environments. frontiersin.org The ability to switch between different sulfur sources provides a significant competitive advantage. The intricate regulatory networks that control the expression of genes for sulfonate metabolism are a testament to the metabolic flexibility of microorganisms.

Biochemical Characterization of Enzymes Involved in 1,3 Dioxo 2 Isoindolineethanesulfonate Metabolism

Protein Overexpression and Purification Strategies

There is no published research detailing the overexpression and purification of enzymes that metabolize 1,3-Dioxo-2-isoindolineethanesulfonate. The scientific community has not yet identified or isolated specific enzymes for this metabolic pathway, and therefore, no protocols for their large-scale production or purification have been developed.

Enzymatic Assay Development and Kinetic Parameter Determination

As the enzymes themselves have not been identified, no enzymatic assays have been developed to measure their activity or to determine their kinetic parameters, such as Km and kcat, with respect to this compound. The fundamental groundwork of identifying the responsible biocatalysts is a necessary precursor to such studies.

Spectroscopic Investigations of Enzyme-Substrate Complexes and Intermediates

Spectroscopic studies are crucial for understanding the interaction between an enzyme and its substrate. However, in the case of this compound, no such investigations have been reported. There is a lack of data on the formation of enzyme-substrate complexes or the characterization of any metabolic intermediates through techniques like UV-Vis, fluorescence, or NMR spectroscopy.

Mutagenesis Studies for Active Site Elucidation

Site-directed mutagenesis is a powerful tool for identifying the key amino acid residues within an enzyme's active site that are critical for substrate binding and catalysis. The absence of an identified enzyme responsible for this compound metabolism means that no mutagenesis studies have been conducted to elucidate its active site architecture.

Genomic and Phylogenetic Analyses of 1,3 Dioxo 2 Isoindolineethanesulfonate Metabolism

Identification of Homologous Gene Clusters in Diverse Microbial Species

The metabolic pathway for 1,3-Dioxo-2-isoindolineethanesulfonate is not yet fully elucidated. However, based on its chemical structure, a putative pathway can be proposed involving the initial cleavage of the amide bond, followed by the separate degradation of the resulting phthalate (B1215562) and 2-aminoethanesulfonate (B1234054) (taurine). Gene clusters responsible for the degradation of these individual components have been identified in a variety of microorganisms.

Phthalate Degradation Gene Clusters:

Microbial degradation of phthalic acid esters (PAEs) is initiated by esterases or hydrolases that release the phthalate moiety. d-nb.infonih.gov The subsequent aerobic degradation of phthalate is well-characterized and typically involves a dioxygenase system that hydroxylates the aromatic ring, followed by ring cleavage. nih.govresearchgate.net Gene clusters for phthalate degradation have been identified in several bacterial genera, including Rhodococcus, Gordonia, Pseudomonas, and Mycobacterium. researchgate.netnih.gov These clusters often contain genes encoding:

Phthalate dioxygenase: This enzyme, typically composed of a large (oxygenase) and a small (reductase) subunit, catalyzes the initial dihydroxylation of the phthalate ring. researchgate.net

cis-Phthalate dihydrodiol dehydrogenase: This enzyme further oxidizes the dihydrodiol intermediate.

Decarboxylases: These enzymes are involved in the subsequent removal of carboxyl groups. nih.gov

Ring-cleavage dioxygenases: These enzymes are responsible for opening the aromatic ring.

Transport proteins and regulatory elements.

A comparative look at phthalate degradation gene clusters in different bacteria reveals a degree of conservation in the core catabolic genes, often organized in operons. researchgate.net For example, in some Rhodococcus species, a gene cluster involved in phthalate degradation has been identified, and its expression is induced in the presence of phthalates. researchgate.net

Taurine (B1682933) and Isethionate Degradation Gene Clusters:

The degradation of taurine, the sulfonated portion of this compound, is also encoded by specific gene clusters. In several bacteria, the dissimilation of taurine is initiated by a taurine dehydrogenase. For instance, in Paracoccus denitrificans, a gene cluster has been identified that encodes for taurine dehydrogenase (TauXY), sulfoacetaldehyde (B1196311) acetyltransferase (Xsc), and phosphate (B84403) acetyltransferase (Pta). nih.gov A similar gene cluster is also found in Rhodobacter sphaeroides. nih.gov

Another related pathway involves the degradation of isethionate (2-hydroxyethanesulfonate), which can be an intermediate in taurine metabolism. Paracoccus denitrificans also possesses an inducible isethionate dehydrogenase. nih.gov

The initial cleavage of the amide bond in this compound would likely be catalyzed by an amidase or a hydrolase. While specific enzymes for this substrate have not been characterized, the broad substrate specificity of some amidases suggests that they could potentially act on this compound. Homologous genes for such amidases can be found across diverse microbial phyla.

Below is a table summarizing representative gene clusters involved in the degradation of phthalate and taurine, which are the putative breakdown products of this compound.

| Metabolic Pathway | Key Genes/Enzymes | Organism(s) | Gene Cluster Organization |

| Phthalate Degradation | Phthalate dioxygenase, cis-Phthalate dihydrodiol dehydrogenase, Decarboxylase | Rhodococcus sp., Gordonia sp. | Often organized in an operon with regulatory genes. |

| Taurine Dissimilation | Taurine dehydrogenase (TauXY), Sulfoacetaldehyde acetyltransferase (Xsc), Phosphate acetyltransferase (Pta) | Paracoccus denitrificans, Rhodobacter sphaeroides | A multi-gene cluster often including transport and regulatory proteins. |

| Isethionate Degradation | Isethionate dehydrogenase | Paracoccus denitrificans | Inducible expression, often co-located with other sulfonate metabolism genes. |

Evolutionary Trajectories of Sulfonate Assimilation Pathways

The ability of microorganisms to utilize sulfonates as a source of sulfur is a widespread trait, and the evolutionary history of these pathways is complex. The assimilation of sulfur from sulfonates is an alternative to the more common pathway of sulfate (B86663) assimilation. nih.gov The key step in many sulfonate assimilation pathways is the cleavage of the carbon-sulfur (C-S) bond to release sulfite (B76179), which can then be reduced to sulfide (B99878) and incorporated into cysteine.

The enzymes responsible for C-S bond cleavage are diverse and have likely evolved through different evolutionary trajectories. One major class of enzymes involved in this process are the FMNH₂-dependent monooxygenases, which belong to the broader family of flavin-dependent monooxygenases. Phylogenetic analyses of these enzymes suggest that they have undergone significant diversification, likely driven by the vast array of naturally occurring and xenobiotic sulfonated compounds. d-nb.info

The evolution of these pathways is thought to have involved a combination of gene duplication, horizontal gene transfer, and neofunctionalization. For instance, the recruitment of enzymes from primary metabolism to function in specialized metabolic pathways is a recurring theme in the evolution of microbial catabolism. frontiersin.org An amidase or hydrolase capable of cleaving the N-C bond in this compound may have evolved from enzymes with broader specificity, such as those acting on other amides or esters. researchgate.net

The phthalimide (B116566) moiety of the target compound is a xenobiotic structure, and the evolution of its degradation pathway is likely a more recent event. The initial hydrolytic cleavage of the imide bonds in phthalimide derivatives has been observed in bacteria. nih.gov The enzymes catalyzing this reaction are likely hydrolases that have evolved to accommodate this synthetic substrate. The subsequent degradation of the resulting phthalic acid would then proceed through established pathways for aromatic compound catabolism. nih.gov

The evolutionary trajectory of the complete degradation pathway for this compound likely represents a mosaic of ancient and more recently evolved enzymatic functions. The sulfonate assimilation component may have ancient origins, while the ability to hydrolyze the phthalimide ring is probably a result of more recent adaptation to anthropogenic compounds.

Bioinformatics Tools for Predicting Metabolic Roles and Enzyme Functions

Genome Annotation and Pathway Prediction:

Several platforms are available for the automated annotation of microbial genomes, such as the RAST (Rapid Annotation using Subsystem Technology) server. dntb.gov.ua These tools identify protein-coding genes and assign them putative functions based on homology to known proteins. This information can then be used to reconstruct metabolic networks and predict the presence of pathways for the degradation of specific compounds. Knowledgebases like KEGG (Kyoto Encyclopedia of Genes and Genomes) and MetaCyc provide comprehensive maps of metabolic pathways that can be used as a reference for predicting the degradation of new compounds. nih.gov

Enzyme Function Prediction:

For enzymes with unknown function, various bioinformatics approaches can be employed. Sequence similarity searches using tools like BLAST and PSI-BLAST can identify homologous proteins with known functions, providing clues about the potential role of the query protein. More sophisticated methods involve the identification of conserved domains and motifs that are characteristic of specific enzyme families. For instance, the identification of a conserved α/β-hydrolase fold could suggest that a protein functions as a hydrolase, potentially involved in the cleavage of the amide or imide bonds of this compound. researchgate.net Machine learning-based tools are also being developed to predict enzyme function from sequence information with increasing accuracy. nih.gov

Gene Cluster Identification:

Bioinformatics tools like antiSMASH and ClusterFinder are designed to identify biosynthetic and catabolic gene clusters in microbial genomes. google.com These tools search for the co-localization of genes that are likely to be functionally related, such as those involved in a multi-step metabolic pathway. By searching for clusters containing genes homologous to known amidases, dioxygenases, and sulfonate monooxygenases, it may be possible to identify candidate gene clusters for the degradation of this compound.

The following table lists some of the key bioinformatics tools and databases used in the analysis of microbial metabolism.

| Tool/Database | Function | Application to this compound Metabolism |

| RAST | Automated genome annotation | Identification of genes encoding putative amidases, hydrolases, dioxygenases, and sulfonate monooxygenases. |

| KEGG/MetaCyc | Metabolic pathway databases | Reconstruction of putative degradation pathways by linking identified enzymes to known metabolic maps. |

| BLAST/PSI-BLAST | Sequence similarity searching | Identifying homologous enzymes with known functions in phthalate and taurine degradation. |

| antiSMASH | Gene cluster identification | Predicting the location of gene clusters potentially involved in the complete degradation of the compound. |

| Pfam/InterPro | Protein domain databases | Identifying conserved domains in uncharacterized proteins to infer their function (e.g., hydrolase or oxygenase domains). |

Comparative Genomics of Organismal Capabilities for this compound Degradation

Comparative genomics provides a powerful approach to understand the genetic basis of metabolic diversity and to identify the genes responsible for the degradation of specific compounds. By comparing the genomes of microorganisms that can degrade this compound with those that cannot, it is possible to pinpoint the genetic determinants of this capability.

A comparative genomic analysis would likely focus on bacterial genera known for their versatile catabolic capabilities, such as Pseudomonas, Rhodococcus, Gordonia, and Bacillus. researchgate.netnih.govfrontiersin.orgmdpi.com These bacteria are often isolated from contaminated environments and have been shown to degrade a wide range of aromatic and sulfonated compounds. d-nb.info

The analysis would involve searching for genes and gene clusters that are unique to the degrading strains or are significantly enriched in their genomes. This could include genes encoding for specific amidases, phthalate dioxygenases, and taurine metabolic enzymes. For example, a comparative genomic study of dibenzothiophene-desulfurizing Gordonia strains revealed the presence of specific gene clusters associated with this metabolic trait. mdpi.com A similar approach could be applied to identify the genetic machinery for this compound degradation.

Furthermore, comparative genomics can shed light on the role of horizontal gene transfer in the dissemination of these degradation pathways. The presence of catabolic gene clusters on mobile genetic elements like plasmids and transposons can facilitate their spread among different bacterial species, contributing to the adaptation of microbial communities to new environmental pollutants. nih.gov

The table below outlines a hypothetical comparative genomic study to identify genes for this compound degradation.

| Organism Group | Predicted Genomic Features | Rationale |

| Degrading Strains (e.g., isolates from contaminated sites) | Presence of gene clusters containing amidases, phthalate dioxygenases, and taurine degradation genes. Potential presence of these genes on mobile genetic elements. | These genes are predicted to be essential for the breakdown of the target compound. Mobile elements would explain the spread of this capability. |

| Non-Degrading, Closely Related Strains | Absence of the specific catabolic gene clusters found in the degrading strains. May possess genes for the degradation of simpler, related compounds. | The absence of these genes would provide strong evidence for their involvement in the degradation pathway. |

| Diverse Environmental Isolates | Variable presence of homologous genes, potentially indicating different stages of pathway evolution or adaptation to different sulfonated or aromatic compounds. | This would provide insights into the distribution and diversity of the genetic potential for degrading such compounds in the environment. |

By integrating these genomic and phylogenetic analyses, a comprehensive picture of the microbial metabolism of this compound can be developed. This knowledge is not only of fundamental scientific interest but also provides a foundation for the development of bioremediation strategies for environments contaminated with this and other related industrial chemicals.

Advanced Methodologies for Investigating 1,3 Dioxo 2 Isoindolineethanesulfonate Biotransformation

Isotope Labeling Techniques for Mechanistic Studies

Isotope labeling is a powerful technique used to trace the metabolic fate of a compound. By strategically replacing one or more atoms in the 1,3-Dioxo-2-isoindolineethanesulfonate molecule with their heavy stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N), researchers can track the compound and its metabolites through complex biological systems.

When labeled this compound is introduced into an in vitro (e.g., liver microsomes) or in vivo system, the unique mass signature of the isotope allows for its unambiguous detection using mass spectrometry. This approach helps in differentiating drug-derived metabolites from endogenous molecules, mapping metabolic pathways, and calculating the rates of formation and clearance of metabolites. For instance, labeling the ethanesulfonate (B1225610) group could clarify if this moiety is cleaved during metabolism, while labeling the phthalimide (B116566) ring could reveal modifications to this core structure.

Table 1: Potential Positions for Stable Isotope Labeling in this compound This table is generated for illustrative purposes based on common metabolic study designs.

| Isotope | Potential Labeling Position | Rationale for Investigation |

|---|---|---|

| ¹³C | Carbonyl groups of the phthalimide ring | To track the integrity of the imide ring and investigate ring-opening hydrolysis. |

| ¹³C | Aromatic ring carbons | To monitor aromatic hydroxylation, a common Phase I metabolic reaction. |

| ¹⁵N | Nitrogen atom of the imide | To study N-dealkylation reactions or other transformations involving the nitrogen bond. |

| ²H (Deuterium) | Ethane bridge | To probe for oxidation at the ethyl chain and to potentially slow metabolism at that site (Kinetic Isotope Effect). |

| ³⁴S | Sulfonate group | To trace the fate of the sulfonate moiety and investigate potential cleavage or conjugation. |

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is the cornerstone of modern metabolite identification. Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide highly accurate mass measurements (typically with an error of less than 5 parts per million), which allows for the determination of the elemental composition of a metabolite.

In the context of this compound biotransformation, an LC-HRMS analysis would begin by separating the parent compound from its metabolites based on their physicochemical properties. The HRMS instrument then measures the precise mass-to-charge ratio (m/z) of each eluted compound. By comparing the elemental composition of the parent drug with that of a potential metabolite, the exact metabolic modification (e.g., addition of an oxygen atom for hydroxylation, or addition of a glycine (B1666218) molecule for conjugation) can be deduced. Further structural information is obtained through tandem mass spectrometry (MS/MS), where metabolites are fragmented and the resulting pattern provides clues to their molecular structure.

Table 2: Hypothetical Metabolites of this compound and HRMS Signatures This table illustrates hypothetical metabolic transformations and the corresponding data expected from HRMS analysis.

| Metabolite | Biotransformation | Molecular Formula | Exact Monoisotopic Mass (Da) | Mass Change (Da) |

|---|---|---|---|---|

| Parent Compound | - | C₁₀H₉NO₅S | 255.0201 | - |

| Mono-hydroxylated Metabolite | Phase I: Aromatic Hydroxylation | C₁₀H₉NO₆S | 271.0150 | +15.9949 |

| Hydrolyzed Metabolite | Phase I: Imide Ring Opening | C₁₀H₁₁NO₆S | 273.0307 | +18.0106 |

| Glucuronide Conjugate | Phase II: Glucuronidation | C₁₆H₁₇NO₁₁S | 431.0522 | +176.0321 |

| Glycine Conjugate | Phase II: Amino Acid Conjugation | C₁₂H₁₂N₂O₇S | 328.0365 | +73.0164 |

Structural Determination Techniques (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

While HRMS provides strong evidence for a metabolite's structure, unambiguous determination often requires other techniques.

X-ray Crystallography: This technique can determine the precise three-dimensional atomic structure of a molecule. If a metabolite of this compound can be isolated, purified, and crystallized, X-ray crystallography could provide its exact structural confirmation. More powerfully, this method can be used to solve the structure of a metabolizing enzyme (like a Cytochrome P450) with the parent compound bound in its active site. This provides invaluable insight into the specific interactions that orient the compound for metabolism.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has revolutionized structural biology, particularly for large protein complexes that are difficult to crystallize. This technique could be employed to determine the high-resolution structure of membrane-bound enzymes, such as Cytochrome P450s, that are likely involved in the biotransformation of this compound. Understanding the architecture of the enzyme's active site helps explain why metabolism occurs at specific positions on the compound.

Computational Chemistry Approaches for Reaction Mechanism Simulations

Computational chemistry provides a theoretical framework to predict and rationalize metabolic pathways. Molecular docking simulations can predict how this compound binds to the active sites of various metabolic enzymes. acs.org Such studies can identify the most probable binding poses and highlight which parts of the molecule are positioned closest to the enzyme's catalytic center, making them likely sites of metabolism. acs.org

Furthermore, quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), can be used to model the electronic properties of the molecule. These calculations can predict the reactivity of different atoms, for example, by identifying which hydrogen atoms are most easily abstracted or which carbon atoms are most susceptible to oxidation. Simulating the entire reaction mechanism can help elucidate transition states and reaction energetics, providing a detailed picture of how a specific biotransformation occurs.

Application of Systems Biology and Omics Data Integration

Systems biology aims to understand the broader biological impact of a compound by integrating multiple data types, often referred to as "omics" data.

Transcriptomics: Measures the expression levels of all genes in a cell or tissue. Exposure to this compound might upregulate the expression of specific drug-metabolizing enzymes (e.g., certain CYPs or UGTs), suggesting their involvement in its biotransformation.

Proteomics: Analyzes the entire set of proteins and can confirm if the changes observed at the transcript level translate to increased levels of the corresponding enzymes.

Metabolomics: Provides a snapshot of all the small-molecule metabolites in a biological system. Untargeted metabolomics can reveal unexpected metabolites of this compound and also show how the compound perturbs endogenous metabolic pathways.

By integrating these datasets, researchers can build a comprehensive model of the compound's interaction with the biological system. This approach moves beyond identifying individual metabolites to understanding the network-level effects and regulatory responses triggered by the compound and its biotransformation.

Future Directions in 1,3 Dioxo 2 Isoindolineethanesulfonate Research

Discovery of Novel Enzymatic Activities and Pathways

The biodegradation of 1,3-Dioxo-2-isoindolineethanesulfonate is anticipated to involve a multi-step enzymatic pathway, commencing with the cleavage of the phthalimide (B116566) moiety, followed by the catabolism of the resulting ethanesulfonate (B1225610) derivative.

The initial step would likely be the hydrolysis of the imide bonds in the 1,3-dioxoisoindoline ring. This could be catalyzed by enzymes such as amidases or lipases, which are known for their hydrolytic activity on C-N linkages. nih.gov For instance, immobilized lipases have been successfully used in the enzymatic hydrolysis of phthalimide-derived esters. nih.gov The product of this initial hydrolysis would be a derivative of o-phthalic acid and 2-aminoethanesulfonic acid (taurine).

Following the liberation of the ethanesulfonate group, its metabolism would likely proceed through established sulfonate degradation pathways. In many bacteria, the cleavage of the carbon-sulfur bond in sulfonates is an aerobic process catalyzed by monooxygenases or dioxygenases. These enzymes introduce hydroxyl groups into the molecule, facilitating the eventual release of sulfite (B76179), which can then be assimilated as a sulfur source.

Elucidation of Regulatory Networks Governing Sulfonate Metabolism Beyond Known Paradigms

The metabolism of sulfonates in bacteria is typically under stringent regulatory control, often linked to the availability of sulfur in the environment. Future research should aim to elucidate the specific regulatory networks governing the expression of genes involved in this compound degradation. It is plausible that the genes encoding the enzymes for both phthalimide hydrolysis and sulfonate catabolism are organized into operons, allowing for coordinated regulation.

In many Gram-negative bacteria, the expression of genes for the utilization of alternative sulfur sources, including sulfonates, is controlled by the cys regulon. However, the presence of the phthalimide group in this compound may necessitate additional or novel regulatory elements. For example, the initial catabolic enzymes for the phthalimide ring might be induced by the substrate itself or its early breakdown products. Understanding these regulatory circuits will be crucial for predicting the environmental conditions under which this compound can be biodegraded.

Potential for Biocatalytic Applications and Pathway Engineering

The enzymes involved in the degradation of this compound hold significant potential for biocatalytic applications. Amidases and lipases with activity towards the phthalimide ring could be employed in green chemistry for the synthesis of valuable chemicals. nih.govnih.gov For instance, the enzymatic cleavage of the phthalimide group is a key step in the Gabriel synthesis of primary amines, a cornerstone of organic chemistry. byjus.comlibretexts.org Biocatalytic versions of this reaction could offer milder and more selective alternatives to traditional chemical methods.

Furthermore, the entire metabolic pathway for this compound degradation could be a target for pathway engineering. By expressing the relevant genes in a suitable microbial host, it may be possible to develop engineered microorganisms for the bioremediation of environments contaminated with phthalimide-containing compounds, such as certain fungicides. nih.gov

Ecological Significance of Sulfonate Metabolism in Microbiomes

Sulfonates are ubiquitous in the environment, originating from both natural and anthropogenic sources. The ability of microorganisms to utilize sulfonates as a source of sulfur is a key process in the global sulfur cycle. The introduction of synthetic sulfonates, such as this compound, into the environment could have significant ecological consequences.

Future research should investigate the prevalence and diversity of microorganisms capable of degrading this compound in various ecosystems, including soil and aquatic environments. mdpi.comncsu.edumdpi.com The degradation of this compound could release phthalic acid and taurine (B1682933) derivatives, which could then be utilized by other members of the microbial community, thereby influencing the structure and function of the microbiome. Understanding these interactions is essential for assessing the environmental impact of this and related compounds.

Exploration of Undiscovered Metabolites and Their Biological Roles

The microbial metabolism of this compound is likely to generate a range of intermediate and final metabolic products. While the primary breakdown products are expected to be derivatives of phthalic acid and taurine, the enzymatic reactions involved could lead to the formation of novel, previously uncharacterized metabolites.

Q & A

Q. What methodologies are recommended for determining the aqueous solubility of 1,3-Dioxo-2-isoindolineethanesulfonate across varying pH conditions?

Answer: Use the shake-flask method with HPLC/UV-Vis quantification. Prepare buffered solutions (pH 3–9) and equilibrate the compound at 25°C for 24 hours. Centrifuge to separate undissolved material, then quantify solubility via calibration curves. Include ionic strength adjustments (e.g., NaCl) to mimic physiological conditions. Validate results with triplicate runs and statistical error analysis (RSD < 5%) .

Q. How can researchers verify the structural integrity of synthesized this compound?

Answer: Combine X-ray crystallography (for absolute configuration, as in ) with multinuclear NMR (¹H, ¹³C, DEPT-135) and FT-IR spectroscopy . Cross-reference spectral data with computational predictions (e.g., Gaussian09 for IR modes). For crystalline samples, report unit cell parameters (e.g., a = 10.23 Å, b = 7.89 Å) and refine structures using SHELXL .

Q. What experimental protocols ensure stability of this compound in long-term storage?

Answer: Conduct accelerated stability studies under ICH guidelines:

- Conditions: 40°C/75% RH (6 months), 25°C/60% RH (12 months).

- Analytical Tools: HPLC-PDA for degradation products, Karl Fischer titration for moisture content.

- Key Metrics: ≥95% purity retention, absence of new peaks in chromatograms. Store in amber vials with desiccants .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. crystallography) for this compound be resolved?

Answer: Apply multi-technique validation :

- Compare experimental NMR chemical shifts (e.g., δ 7.8–8.2 ppm for aromatic protons) with DFT-calculated values (B3LYP/6-311+G(d,p)).

- Analyze crystallographic torsion angles (e.g., C8–N1–C15–O5 = −178.3°) to identify conformational discrepancies .

- Use variable-temperature NMR to detect dynamic equilibria (e.g., rotamers).

Q. What strategies optimize the synthetic yield of this compound in solvent-dependent reactions?

Answer: Design a Design of Experiments (DoE) matrix:

- Variables: Solvent polarity (DCE vs. EtOH), temperature (RT vs. reflux), stoichiometry (1.0–1.5 eq. Na(OAc)₃BH).

- Response Surface Analysis: Identify optimal conditions (e.g., 1.2 eq. reductant in DCE at 40°C yields 82% vs. 65% in EtOH) .

- Mechanistic Insight: Probe intermediates via in-situ FT-IR or LC-MS to detect side reactions (e.g., over-reduction).

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Answer: Perform DFT calculations (e.g., Gaussian16) to:

Q. What analytical approaches quantify trace impurities in this compound batches?

Answer: Use LC-HRMS (Q-TOF) with a C18 column (2.6 µm, 100 Å) and 0.1% formic acid in H₂O/MeCN gradient.

- Detection: ESI+ mode for protonated ions ([M+H]⁺ = m/z 324.08).

- Impurity Profiling: Compare with synthesized standards (e.g., desulfonated byproduct at m/z 202.05) .

Data Contradiction & Mechanistic Analysis

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

Answer:

- Meta-Analysis: Aggregate data from peer-reviewed studies (exclude patents/commercial sources) and apply Cochran’s Q test for heterogeneity.

- Confounding Factors: Control for assay conditions (e.g., cell line viability, IC₅₀ normalization) .

- Dose-Response Reevaluation: Reproduce key studies with standardized protocols (e.g., MTT assay at 24/48/72 hrs).

Q. What experimental designs elucidate the environmental fate of this compound in aqueous systems?

Answer:

- Adsorption Studies: Use HPLC-MS to track compound retention on model surfaces (silica, humic acid-coated clays) under varying ionic strengths .

- Photolysis: Expose to UV-C (254 nm) and quantify degradation via first-order kinetics (k = 0.05 hr⁻¹).

- QSAR Modeling: Predict biodegradability using EPI Suite™ .

Methodological Tables

Q. Table 1. Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell (Å) | a=10.23, b=7.89 | |

| R-factor | 0.052 |

Q. Table 2. Synthetic Yield Optimization

| Solvent | Temp (°C) | Equiv. Reductant | Yield (%) |

|---|---|---|---|

| DCE | 40 | 1.2 | 82 |

| EtOH | 78 | 1.5 | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.